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CAS No.: 128982-45-6

Cat. No.: B2744097

Get Quote

Executive Summary
In medicinal chemistry, the bioisosteric replacement of oxygen with sulfur is a classic strategy

to modulate physicochemical properties without drastically altering steric bulk.[1] This guide

provides a technical comparison between morpholine and its thio-analog, thiomorpholine.[2][3]

[1][4] While morpholine is a ubiquitous pharmacophore favored for its solubility and metabolic

robustness, thiomorpholine offers distinct advantages in lipophilicity modulation and antioxidant

potential, albeit with unique metabolic liabilities (S-oxidation).[1]

Physicochemical & Structural Profiling
The substitution of the ether oxygen (morpholine) with a thioether sulfur (thiomorpholine)

fundamentally alters the electronic and lipophilic profile of the scaffold.

Table 1: Comparative Physicochemical Properties
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Property Morpholine Analog
Thiomorpholine
Analog

Drug Design
Implication

LogP (Lipophilicity) Low (-0.86 to -0.41) High (~0.15 to 0.50)

Thiomorpholine

improves membrane

permeability and BBB

penetration.

pKa (Basicity) ~8.3 - 8.5 ~9.0 - 9.1

Thiomorpholine is

more basic; higher

fraction ionized at

physiological pH.[1]

H-Bond Acceptor Strong (Hard base) Weak (Soft base)

Morpholine is superior

for H-bonding with

kinase hinge regions

(e.g., Val/Tyr

residues).[1]

Metabolic Liability
N-dealkylation, Ring

cleavage

S-oxidation, N-

dealkylation

Sulfur is a "soft spot"

for CYP450-mediated

oxidation to

sulfoxides/sulfones.[1]

Electronic Effect
Inductive withdrawal (-

I)

Weak inductive

withdrawal

Sulfur is less

electronegative (2.58)

than Oxygen (3.44),

affecting the basicity

of the N-atom.

Pharmacokinetic & Metabolic Fate[5]
The most critical differentiator between these two scaffolds is their metabolic trajectory.[1]

Morpholine is generally metabolically stable, often excreted unchanged or N-dealkylated.[1]

Thiomorpholine, however, introduces a redox-active center.[1]

Metabolic Pathways Visualization
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The following diagram illustrates the divergent metabolic pathways mediated by Cytochrome

P450 enzymes.
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Figure 1: Divergent metabolic fates. Thiomorpholine undergoes rapid S-oxidation, often

converting the lipophilic parent into a highly polar sulfoxide metabolite, potentially altering

pharmacodynamics.[1]

Mechanistic Case Studies: Bioactivity & SAR
Case A: Kinase Inhibitors (mTOR/PI3K)
Morpholine is a "privileged structure" in kinase inhibitors (e.g., Gefitinib, AZD8055) because the

ether oxygen acts as a critical Hydrogen Bond Acceptor (HBA) to the hinge region of the kinase

ATP-binding pocket.

Morpholine: Forms a strong H-bond (2.8–3.0 Å) with the backbone amide of Valine or

Tyrosine residues.

Thiomorpholine: The sulfur atom is a poor H-bond acceptor.[1] Substitution often leads to a

10-100x loss in potency if the H-bond is essential for binding affinity.[1]

Strategic Use: Thiomorpholine is used only when the oxygen interaction is not required, or to

intentionally reduce affinity to improve selectivity against off-targets.[1]
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Case B: Antimicrobials (Oxazolidinones)
In the development of Linezolid analogs:

Linezolid (Morpholine): Balanced solubility and potency.

Thiomorpholine Analogs: Exhibit increased lipophilicity and often higher intrinsic potency

against Gram-positive bacteria due to better bacterial cell wall penetration.[1] However, the

in vivo efficacy can be compromised by rapid S-oxidation unless the sulfur is sterically

hindered or pre-oxidized to the sulfone.[1]

Experimental Protocols
To objectively compare these analogs in your own drug discovery pipeline, use the following

self-validating protocols.

Protocol 1: Comparative Microsomal Stability Assay
Objective: Quantify the liability of S-oxidation vs. general metabolism.

Materials:

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

NADPH regenerating system.[1]

Test compounds (Morpholine and Thiomorpholine matched pair).

LC-MS/MS.[1]

Workflow:

Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) with 0.5

mg/mL HLM.[1]

Pre-incubation: Equilibrate at 37°C for 5 minutes.

Initiation: Add NADPH to initiate reaction.[1] Control: Add buffer instead of NADPH to assess

chemical stability.
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Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (stop

solution).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Critical Step: Monitor specifically for [M+16] (Sulfoxide/N-oxide) and [M+32] (Sulfone)

mass shifts.

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Data Interpretation:

If Thiomorpholine

>> Morpholine

AND [M+16] is the major peak: S-oxidation is the clearance driver.

If

is comparable: The scaffold is metabolically robust.[5]

Protocol 2: General Synthesis of Thiomorpholine Analogs
Context: Converting a primary amine to a thiomorpholine moiety.

Reagents: Divinyl sulfone (for sulfone analogs) or 2,2'-thiodiethanol (for thiomorpholine).[1]

Activation: React 2,2'-thiodiethanol with thionyl chloride (

) to generate bis(2-chloroethyl)sulfide (Mustard gas analog - HANDLE WITH EXTREME
CAUTION and appropriate safety protocols) or use safer equivalents like ditosylates.[1]

Cyclization:

Dissolve primary amine substrate (R-NH2) in DMF.

Add activated thio-linker and
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(3 eq).

Heat to 80°C for 4-12 hours.

Workup: Dilute with water, extract with EtOAc. The thiomorpholine product is less polar than

the morpholine analog; adjust chromatography gradient accordingly (e.g., lower MeOH % in

DCM).

Selection Guide: When to Use Which?
Scenario Recommended Scaffold Rationale

Target requires H-bond at

hinge
Morpholine

Oxygen is a superior H-bond

acceptor.[1]

Need to increase CNS

penetration
Thiomorpholine

Higher LogP and lipophilicity

facilitate BBB crossing.[1]

High Clearance / Short Half-life Morpholine
Avoids the rapid S-oxidation

metabolic route.[1]

Need Antioxidant Activity Thiomorpholine

Sulfur moiety can act as a

radical scavenger (ROS

protection).

Solubility Issues Morpholine
Significantly better aqueous

solubility.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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